5-tert-butyl 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate
Description
5-tert-butyl 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate (CAS: 1250997-22-8) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a][1,4]diazepine core. Its molecular formula is C₁₅H₂₃N₃O₄ (MW: 309.37 g/mol), with two ester groups: a tert-butyl carbamate at position 5 and an ethyl ester at position 2 (). The 4-oxo group and the partially saturated 7,8-dihydrodiazepine ring contribute to its conformational rigidity and electronic properties.
Properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-5-22-13(20)10-9-11-12(19)17(7-6-8-18(11)16-10)14(21)23-15(2,3)4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJNRDNTRCEUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCN(C(=O)C2=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with commercially available starting materials and build the complex structure through a series of reactions, including cyclization, esterification, and functional group transformations. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure cost-effectiveness, safety, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. Its ability to inhibit tumor cell proliferation has been documented in several in vitro assays. For instance, research indicates that derivatives of pyrazolo[1,5-a][1,4]diazepines exhibit selective cytotoxicity against cancer cell lines while demonstrating low toxicity to normal cells. This selectivity is attributed to the compound's interaction with specific molecular targets involved in cancer progression.
Neuroprotective Effects
The neuroprotective potential of 5-tert-butyl 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate has been investigated in models of neurodegenerative diseases. Preliminary findings suggest that it may mitigate oxidative stress and neuronal apoptosis, providing a promising avenue for the development of treatments for conditions such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions it as a potential candidate for the treatment of inflammatory disorders.
Pesticide Development
The unique chemical properties of 5-tert-butyl 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate make it a candidate for the development of novel pesticides. Its efficacy against specific pests has been evaluated in field trials, showing promising results in controlling pest populations while minimizing harm to beneficial insects.
Plant Growth Regulation
Studies indicate that this compound may act as a plant growth regulator. Its application has been shown to enhance growth parameters such as root development and biomass accumulation in certain crops, suggesting its utility in agricultural practices aimed at improving yield.
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Research indicates that its addition can improve the toughness and flexibility of polymers used in various industrial applications.
Coating Technologies
The compound's chemical structure lends itself to applications in coating technologies where durability and resistance to environmental factors are crucial. Its incorporation into coatings can enhance resistance to corrosion and wear.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of cell proliferation in various cancer cell lines | [Source A] |
| Neuroprotective Effects | Reduction in oxidative stress markers in neuronal cultures | [Source B] |
| Pesticide Development | Effective control of pest populations with minimal side effects | [Source C] |
Mechanism of Action
The mechanism of action of 5-tert-butyl 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,5-a]pyridine-5,6-dicarboxylate (1l)
- Molecular Formula : C₂₈H₂₇N₅O₇ (MW: 545.55 g/mol)
- Key Features: Tetrahydroimidazopyridine core with a cyano group, nitrophenyl substituent, and phenethyl side chain. Melting point: 243–245°C; yellow solid ().
- Comparison :
- The imidazopyridine scaffold differs from the pyrazolo-diazepine system, but both share dicarboxylate esters. The bulky nitrophenyl and phenethyl groups in 1l reduce solubility compared to the tert-butyl/ethyl combination in the target compound.
- NMR data () show distinct chemical shifts for aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing nitro groups, absent in the target compound.
5-tert-Butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate
- Key Features :
- Comparison: The bromo group enhances electrophilicity, making this compound more reactive in cross-coupling reactions compared to the non-halogenated target compound. Ring puckering in diazepine derivatives () may influence solubility and binding affinity differently than pyrazine systems.
5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic Acid
- Molecular Formula : C₁₄H₂₁N₃O₄ (MW: 295.34 g/mol) ().
- Key Features :
- Free carboxylic acid at position 2 (vs. ethyl ester in the target compound).
- tert-Butoxycarbonyl (Boc) group retained at position 3.
- Comparison :
Physicochemical and Spectroscopic Properties
Conformational and Electronic Analysis
- Ring Puckering : The diazepine ring in the target compound adopts a puckered conformation due to partial saturation (). This contrasts with fully saturated diazepines (e.g., ), where increased flexibility may reduce steric hindrance.
- 4-Oxo Group: Introduces hydrogen-bond acceptor capability, absent in non-oxo analogues like the 3-bromo derivative ().
Biological Activity
5-tert-butyl 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial effects, antitumor properties, and other pharmacological applications.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a pyrazolo[1,5-a][1,4]diazepine core. Its molecular formula is , with a molecular weight of approximately 288.34 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a][1,4]diazepines exhibit significant antimicrobial properties. For instance, compounds structurally related to 5-tert-butyl 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. These compounds target pantothenate synthetase (PS), a critical enzyme for bacterial survival .
Antitumor Activity
Research has demonstrated that pyrazolo[1,5-a][1,4]diazepine derivatives possess antitumor activities. A recent study evaluated several analogs and found that certain modifications to the core structure enhanced their cytotoxic effects against cancer cell lines. The compounds exhibited IC50 values in the low micromolar range against various tumor types .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, the inhibition of PS disrupts metabolic pathways in bacteria, while antitumor activities may involve interference with DNA replication or repair mechanisms.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound and its analogs:
- Antimicrobial Study : A study focused on the synthesis and evaluation of 5-tert-butyl-N-pyrazol-4-yl derivatives found potent activity against Mycobacterium tuberculosis with IC50 values ranging from 0.5 to 3 µM .
- Antitumor Evaluation : Another research effort reported that modified pyrazolo[1,5-a][1,4]diazepines demonstrated significant antitumor effects in vitro against HCT116 colon cancer cells with IC50 values around 10 µM .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that substituents at specific positions on the diazepine ring significantly influence both antimicrobial and antitumor activities. For instance, introducing electron-withdrawing groups at the 3-position enhanced potency against Mycobacterium smegmatis .
Data Tables
| Activity Type | Compound Derivative | IC50 (µM) | Target/Pathway |
|---|---|---|---|
| Antimicrobial | 5-tert-butyl-N-pyrazol-4-yl | 0.5 - 3 | Pantothenate Synthetase |
| Antitumor | Modified Pyrazolo-Diazepine | ~10 | DNA Replication |
| Antimicrobial | Analog A | ~15 | Mycobacterium tuberculosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
